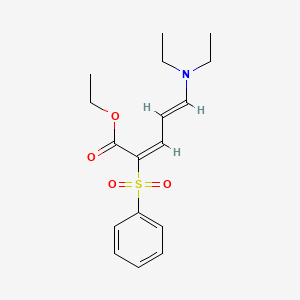

Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate

CAS No.:

Cat. No.: VC13579304

Molecular Formula: C17H23NO4S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO4S |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | ethyl (2E,4E)-2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate |

| Standard InChI | InChI=1S/C17H23NO4S/c1-4-18(5-2)14-10-13-16(17(19)22-6-3)23(20,21)15-11-8-7-9-12-15/h7-14H,4-6H2,1-3H3/b14-10+,16-13+ |

| Standard InChI Key | WWFPHONPCQANDG-GOAZRFPBSA-N |

| Isomeric SMILES | CCN(CC)/C=C/C=C(\C(=O)OCC)/S(=O)(=O)C1=CC=CC=C1 |

| SMILES | CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |

| Canonical SMILES | CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |

Introduction

Structural Characteristics and Crystallographic Insights

Molecular Geometry and Conformation

The pentadiene moiety in Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate adopts a planar conformation, with a root-mean-square (r.m.s.) deviation of 0.0410 Å . The phenylsulfonyl group forms a dihedral angle of 85.73° with the pentadiene plane, while the diethylamino and ester groups form angles of 11.38° and 14.08°, respectively . These geometric features influence the compound’s reactivity and intermolecular interactions.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (phenyl vs. pentadiene) | 85.73° | |

| Dihedral angle (amino vs. pentadiene) | 11.38° | |

| Dihedral angle (ester vs. pentadiene) | 14.08° | |

| C=C bond lengths | 1.349–1.346 Å |

Crystal Packing and Hydrogen Bonding

In the crystalline state, molecules form inversion dimers via weak C–H···O hydrogen bonds between the sulfonyl oxygen and adjacent hydrogen atoms . These interactions stabilize the crystal lattice and contribute to the compound’s solid-state properties.

Synthesis and Industrial Production

The synthesis of Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate typically involves multi-step reactions. A reported method utilizes malonaldehyde bis(dimethyl acetal), ethanamine, and ethyl 2-(phenylsulfonyl)acetate in the presence of acetic acid and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . Industrial production emphasizes optimized conditions, such as controlled temperatures (e.g., 0°C to room temperature), high-purity reagents, and chromatographic purification to achieve yields exceeding 30% .

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 1.147 g/cm³ | |

| Boiling point (predicted) | 490.6 ± 45.0 °C | |

| pKa (predicted) | 6.53 ± 0.70 | |

| Solubility | Moderate in polar solvents |

The compound exhibits moderate solubility in polar organic solvents such as tetrahydrofuran (THF) and ethyl acetate, facilitating its use in synthetic applications .

Applications in Scientific Research

Medicinal Chemistry

The structural complexity of Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate makes it a valuable intermediate in pharmaceutical research. Its sulfonyl and amino groups serve as handles for further functionalization, enabling the synthesis of bioactive molecules . For example, analogs of pentadienoate derivatives have shown potential as enzyme inhibitors and antimicrobial agents .

Materials Science

In materials science, the compound’s conjugated diene system and electron-withdrawing sulfonyl group contribute to its utility in designing organic semiconductors and nonlinear optical materials . The planar conformation of the pentadiene backbone enhances π-π stacking interactions, critical for charge transport in electronic devices .

Research Frontiers and Challenges

Recent studies have explored the stereochemical versatility of this compound. For instance, the (2Z,4E)-isomer (CAS No. 1015037-88-3) exhibits distinct reactivity patterns compared to the (2E,4E)-form, underscoring the importance of stereochemistry in synthetic applications . Future research may focus on catalytic asymmetric synthesis to access enantiopure derivatives for drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume